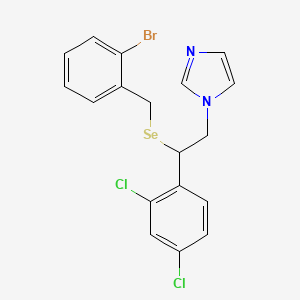
Antifungal agent 55
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 55 is a potent compound used to combat fungal infections. It is part of a broader class of antifungal agents that target specific components of fungal cells to inhibit their growth and proliferation. This compound is particularly effective against a variety of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 55 involves several steps, typically starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Condensation Reactions: These reactions are used to form the core structure of the compound.
Functional Group Modifications: Various functional groups are added or modified to improve the compound’s efficacy and stability.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 55 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically more active or stable derivatives of this compound, which can be further tested for their antifungal efficacy.
Applications De Recherche Scientifique
Antifungal agent 55 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand fungal cell biology and the effects of antifungal agents on fungal growth and development.
Medicine: Applied in clinical research to develop new treatments for fungal infections, particularly in immunocompromised patients.
Industry: Used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Mécanisme D'action
The mechanism of action of Antifungal agent 55 involves targeting specific components of the fungal cell membrane or cell wall. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This compound may also inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, further compromising the cell’s structural integrity.
Comparaison Avec Des Composés Similaires
Antifungal agent 55 is unique in its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. Similar compounds include:
Amphotericin B: Binds to ergosterol but has significant toxicity issues.
Azoles: Inhibit ergosterol synthesis but may lead to resistance over time.
Echinocandins: Inhibit β-(1,3)-glucan synthesis but are less effective against certain fungal species.
This compound stands out due to its broad-spectrum activity and lower propensity for resistance development, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C18H15BrCl2N2Se |
|---|---|
Poids moléculaire |
489.1 g/mol |
Nom IUPAC |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrCl2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
Clé InChI |
CXWBMQZTZZZSKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



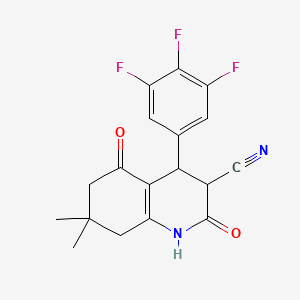
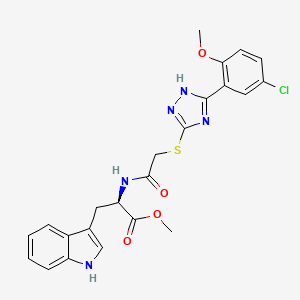
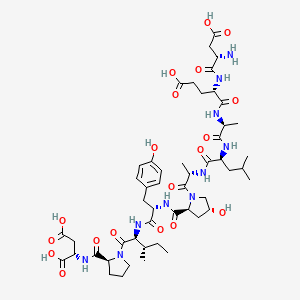

![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
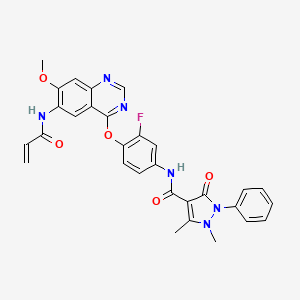

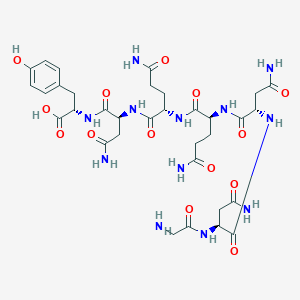
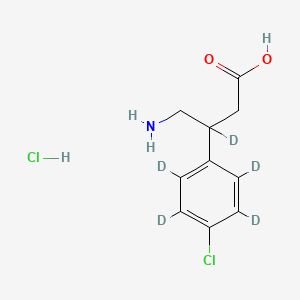
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
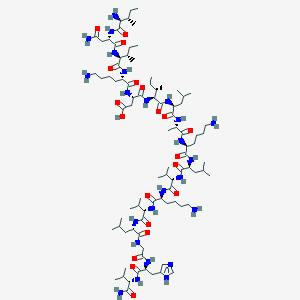
![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
